molecular formula C9H12N2O4 B1432096 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate CAS No. 1609401-28-6

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate

Cat. No.: B1432096
CAS No.: 1609401-28-6
M. Wt: 212.2 g/mol
InChI Key: IURRFCXHERPOCN-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at position 2 and a carboxylic acid group at position 4, crystallized with two water molecules. This dihydrate form enhances solubility and stability, making it advantageous for pharmaceutical and biochemical applications. The dihydrate form likely arises during crystallization in aqueous environments, as seen in similar systems like EDTA disodium salt dihydrate .

Properties

IUPAC Name

2-methyl-1H-benzimidazole-4-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.2H2O/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5;;/h2-4H,1H3,(H,10,11)(H,12,13);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURRFCXHERPOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole-Based Carboxylic Acids

Benzimidazole-2-carboxylic Acids (Derivatives 40–46)
  • Structural Features : Carboxylic acid at position 2 (vs. position 4 in the target compound).
  • Synthesis: Synthesized via oxidation of (1H-benzimidazole-2-yl)methanol derivatives using potassium permanganate .
  • Applications : Used as intermediates for biological studies, particularly to compare functional group effects at the 2-position of benzimidazole .
  • Key Differences: Substitution at position 2 vs.
2-Substituent-1H-Benzimidazole-4-Carboxamide Derivatives
  • Structural Features : Carboxamide group at position 4 instead of carboxylic acid.
  • Key Differences : The carboxamide group may enhance membrane permeability compared to the hydrophilic carboxylic acid, altering bioavailability .

Benzothiazine-Based Carboxylic Acids

4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid
  • Structural Features : Benzothiazine core with methyl at position 4 and carboxylic acid at position 3.
  • Synthesis: Produced via alkaline hydrolysis of methyl derivatives, with monohydrate and anhydrous forms characterized by NMR and X-ray diffraction .
  • Biological Activity: Exhibits significant analgesic and anti-inflammatory activity, surpassing Lornoxicam and Diclofenac in pain threshold elevation .
  • Key Differences : The benzothiazine ring introduces distinct electronic properties compared to benzimidazole, likely affecting receptor interactions.

Imidazole-Based Carboxylic Acids

4-Methyl-1H-imidazole-2-carboxylic Acid Hydrate
  • Structural Features: Simpler imidazole ring (non-fused) with methyl at position 4 and carboxylic acid at position 2.
Telmisartan Related Compound B
  • Structural Features : Biphenyl-benzimidazole hybrid with a carboxylic acid group.
  • Applications : Used as a reference standard in pharmaceutical quality control, highlighting the importance of carboxylic acid functionalization in drug design .

Salts and Hydrates

  • EDTA Disodium Salt Dihydrate : Demonstrates the role of hydrate forms in improving stability and solubility for industrial applications .
  • (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride: Salt forms enhance solubility, critical for intravenous formulations .

Comparative Data Table

Compound Name Structural Features Synthesis Method Key Properties/Biological Activity
2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate Benzimidazole, methyl (C2), COOH (C4), dihydrate Likely condensation + oxidation Enhanced solubility due to dihydrate
Benzimidazole-2-carboxylic acids (40–46) COOH at C2 Oxidation of (1H-benzimidazole-2-yl)methanol Intermediate for biological studies
4-Methyl-2,2-dioxo-1H-benzothiazine-3-carboxylic acid Benzothiazine, methyl (C4), COOH (C3) Alkaline hydrolysis of methyl derivatives Analgesic activity > Lornoxicam
4-Methyl-1H-imidazole-2-carboxylic acid hydrate Imidazole, methyl (C4), COOH (C2) Not specified Reduced thermal stability

Key Findings and Implications

  • Substitution Position : Carboxylic acid placement (C2 vs. C4) significantly impacts biological activity and physicochemical properties.
  • Hydration State : Dihydrate forms improve solubility but may lower melting points compared to anhydrous forms .
  • Ring System : Benzimidazole derivatives generally exhibit higher thermal and enzymatic stability than imidazole analogs due to fused aromatic systems .
  • Pharmacological Potential: Structural analogs with benzothiazine cores show superior analgesic activity, suggesting that ring modification is a viable strategy for drug development .

Biological Activity

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate (CAS No. 1609401-28-6) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Characteristics

  • Molecular Formula : C₉H₁₂N₂O₄
  • Molecular Weight : Approximately 196.21 g/mol
  • Physical State : Dihydrate form, typically appearing as a crystalline solid.
PropertyValue
Molecular FormulaC₉H₁₂N₂O₄
Molecular Weight196.21 g/mol
AppearanceCrystalline solid
SolubilitySoluble in water

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various benzimidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundMIC (µg/ml)Bacterial Strain
This compound50Staphylococcus aureus
100Escherichia coli
250Pseudomonas aeruginosa

The compound showed significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Properties

The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), which play a crucial role in mediating inflammatory responses. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating its potential for anti-inflammatory applications.

Case Study: In Vivo Efficacy

A recent study investigated the efficacy of this compound in an animal model of inflammation. The results showed a significant reduction in inflammation markers compared to control groups, reinforcing the compound's therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes involved in inflammatory pathways, leading to a decrease in the overall inflammatory response.

Summary of Key Studies

  • Antimicrobial Activity : Demonstrated effective inhibition against various bacterial strains with MIC values indicating strong antibacterial properties.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines suggests potential for treating inflammatory diseases.
  • In Vivo Studies : Animal models showed promising results in reducing inflammation markers.

Future Directions

Further research is needed to fully elucidate the mechanisms through which this compound exerts its biological effects. Potential areas for exploration include:

  • Detailed pharmacokinetics and dynamics.
  • Long-term toxicity studies.
  • Clinical trials to evaluate therapeutic efficacy in humans.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization involves precise control of reaction conditions. For example:

  • Temperature : Maintain reflux conditions (e.g., 80–100°C) to ensure complete cyclization and avoid side reactions.
  • pH : Use buffered solutions (pH 6–8) during hydrolysis to stabilize intermediates.
  • Reagents : Employ sodium acetate in acetic acid for controlled deprotonation during cyclocondensation (as demonstrated in similar benzimidazole syntheses) .
  • Purification : Recrystallize from a DMF/acetic acid mixture to remove unreacted precursors and byproducts .
    • Table 1 : Common Reaction Conditions for Derivatives
Reaction TypeReagents/ConditionsKey ProductYield Optimization Tips
OxidationKMnO₄, acidic mediumBenzimidazole oxidesUse stoichiometric oxidant to minimize over-oxidation
SubstitutionHalogenating agentsHalogenated derivativesControl temperature (<50°C) to prevent decomposition

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure and confirm dihydrate formation (e.g., using SHELX software for refinement) .
  • NMR Spectroscopy : Assign peaks for the methyl group (δ ~2.5 ppm) and carboxylic proton (δ ~12 ppm) to verify functional groups .
  • Thermogravimetric Analysis (TGA) : Monitor dehydration steps (e.g., weight loss at 100–150°C corresponds to water loss) .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, hybrid functionals (e.g., B3LYP) accurately model benzimidazole derivatives’ excitation energies .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate aqueous reactivity, especially for hydrolysis pathways .
  • Example : A DFT study on similar pyrazole-carboxylic acids revealed intramolecular hydrogen bonding stabilizing the zwitterionic form .

Q. How can contradictions in thermal stability data be resolved for this dihydrate?

  • Methodological Answer :

  • Controlled Dehydration : Conduct TGA/DSC under inert gas (argon) to isolate dehydration steps from oxidative decomposition .
  • Crystallographic Validation : Compare anhydrous and hydrated forms via X-ray to identify structural changes affecting stability .
  • Table 2 : Thermal Stability Parameters from Derivatography
FormDehydration Temp (°C)Decomposition Temp (°C)Notes
Dihydrate100–110210–212 (dec.)Monoclinic lattice retains stability up to 150°C
AnhydrousN/A220–225 (dec.)Higher thermal resistance due to lack of water

Q. What strategies are recommended for designing biological activity assays (e.g., antimicrobial) using derivatives of this compound?

  • Methodological Answer :

  • Derivatization : Synthesize analogues via substitution at the 4-carboxylic acid position (e.g., amides for enhanced bioavailability) .
  • In Vitro Assays :
  • Antimicrobial : Use broth microdilution (MIC testing) against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer : Screen against human cancer cell lines (e.g., MCF-7) with MTT assays, noting IC₅₀ values .
  • Mechanistic Studies : Perform molecular docking to predict interactions with bacterial DNA gyrase or tubulin .

Q. How can crystallization conditions be optimized to obtain phase-pure dihydrate crystals?

  • Methodological Answer :

  • Solvent Selection : Use water/ethanol mixtures (3:1 v/v) for slow evaporation, ensuring hydrogen-bond network formation .
  • Seeding : Introduce pre-formed dihydrate microcrystals to avoid polymorphic contamination.
  • pH Control : Adjust to pH 5–6 to favor protonation of the carboxylic group, enhancing crystal lattice stability .

Key Research Considerations

  • Contradictions in Synthesis Pathways : and highlight divergent methods (e.g., hydrolysis vs. cyclocondensation). Researchers should prioritize route selection based on target derivatives and scalability.
  • Thermal Decarboxylation Risks : Prolonged heating (>150°C) may degrade the carboxylic acid group, necessitating strict temperature control during anhydrous form preparation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate
Reactant of Route 2
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2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate

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